molecular formula C11H6N4 B12825244 2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile

2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile

Cat. No.: B12825244
M. Wt: 194.19 g/mol
InChI Key: AEYMIPKJORWFEU-UHFFFAOYSA-N
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Description

2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile is a chemical compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile typically involves the condensation of 2-aminobenzimidazole with malononitrile in the presence of a suitable catalyst. One common method involves the use of ethanol as a solvent and sodium ethoxide as a base. The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines or thiols to form substituted derivatives.

    Oxidation: Oxidative conditions can lead to the formation of oxidized products, potentially involving the benzimidazole ring.

    Reduction: The compound can be reduced to form different reduced derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethylene derivative, while oxidation can lead to the formation of oxidized benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H6N4

Molecular Weight

194.19 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylidene)propanedinitrile

InChI

InChI=1S/C11H6N4/c12-6-8(7-13)5-11-14-9-3-1-2-4-10(9)15-11/h1-5H,(H,14,15)

InChI Key

AEYMIPKJORWFEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=C(C#N)C#N

Origin of Product

United States

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